molecular formula C19H15ClN2O B3023655 2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide CAS No. 352666-30-9

2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide

Cat. No. B3023655
CAS RN: 352666-30-9
M. Wt: 322.8 g/mol
InChI Key: WFMMVTGOODAYHW-UHFFFAOYSA-N
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Description

The compound 2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is a benzamide derivative that is part of a broader class of compounds with potential biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives with various substituents have been synthesized and characterized, indicating the interest in this class of compounds for their structural and potential therapeutic properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of benzoic acid derivatives with amines or amides. For instance, the synthesis of related compounds has been achieved through various methods, including the reaction of salicylic acid with aminopyridines , chlorination followed by aminolysis and reduction steps , and one-pot reactions involving thiocyanate, benzoyl chloride, and amino pyridine derivatives . These methods highlight the versatility and adaptability of synthetic routes to obtain benzamide derivatives with different substituents, which could be applied to synthesize the compound of interest.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. The crystal structures of similar compounds have been reported, showing that they can crystallize in various space groups with specific bond lengths, bond angles, and dihedral angles . The orientation of substituents, such as the pyridine ring, can vary significantly, influencing the overall molecular geometry . These structural analyses are crucial for understanding the intermolecular interactions and potential reactivity of the compound.

Chemical Reactions Analysis

Benzamide derivatives can participate in a range of chemical reactions, often influenced by their substituents. For example, the presence of halogens can lead to halogen bonding interactions , while the introduction of a pyridine moiety can facilitate the formation of complexes with metals . The reactivity of these compounds can be further explored through computational methods such as DFT calculations, which provide insights into the energetic profiles of potential reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including the compound of interest, can be characterized by various spectroscopic and analytical techniques. IR, NMR, and UV-Vis spectroscopy are commonly used to identify functional groups and assess the purity of the synthesized compounds . Thermal analysis can reveal the stability and phase transitions of different polymorphs , while computational studies can predict properties such as NLO behavior and electronic structure . These analyses are essential for understanding the behavior of the compound in different environments and for potential applications.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in angiogenesis, a process that allows the formation of new blood vessels from pre-existing ones. This receptor is particularly important in pathological conditions where angiogenesis is significantly upregulated, such as in tumor growth and metastasis.

Result of Action

The molecular and cellular effects of 2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide’s action would likely be related to its inhibition of VEGFR1. This could result in decreased angiogenesis at the cellular level, potentially limiting the growth and spread of cells that rely on angiogenesis, such as tumor cells .

properties

IUPAC Name

2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c20-18-4-2-1-3-17(18)19(23)22-16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMMVTGOODAYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635885
Record name 2-Chloro-N-{4-[(pyridin-4-yl)methyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide

CAS RN

352666-30-9
Record name 2-Chloro-N-{4-[(pyridin-4-yl)methyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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